2-([1,1'-Biphenyl]-4-yl)-1H-indene-1,3(2H)-dione
Description
Significance of Indanedione Scaffolds in Organic Synthesis and Materials Science
The 1,3-indandione (B147059) framework is a privileged scaffold in organic chemistry due to its versatile reactivity and the diverse biological activities exhibited by its derivatives. These compounds are key intermediates in the synthesis of various heterocyclic systems and have been investigated for their anticoagulant, anti-inflammatory, and anticancer properties. In materials science, the electron-accepting nature of the indanedione core makes it a valuable component in the design of organic semiconductors, nonlinear optical materials, and fluorescent probes. The activated methylene (B1212753) group between the two carbonyls is particularly reactive, allowing for a wide range of chemical modifications.
Indanedione derivatives have found applications in diverse fields, as highlighted in the table below:
| Application Area | Specific Use |
| Medicinal Chemistry | Anticoagulants, Anti-inflammatory agents, Anticancer drugs |
| Materials Science | Organic electronics, Photopolymerization, Optical sensing |
| Forensic Science | Development of latent fingerprints on porous surfaces nauss.edu.sa |
Role of Biphenyl (B1667301) Moieties in Advanced Molecular Design and Functional Materials
The biphenyl moiety, consisting of two connected phenyl rings, is a fundamental structural unit in the design of advanced functional materials. The tunable torsional angle between the two rings allows for the fine-tuning of molecular conformation and electronic properties. This structural feature is crucial in the development of liquid crystals, where the rigid and elongated shape of the biphenyl unit promotes the formation of mesophases. Furthermore, the extended π-conjugation in biphenyl systems is exploited in the design of organic light-emitting diodes (OLEDs), conductive polymers, and fluorescent sensors.
Key properties and applications of biphenyl moieties are summarized below:
| Property | Application |
| Rigid, Rod-like Structure | Liquid crystals |
| Extended π-Conjugation | Organic electronics, OLEDs |
| Tunable Torsional Angle | Molecular switches, Sensors |
| Chirality in Atropisomers | Asymmetric catalysis |
Rationale for Comprehensive Investigation of 2-([1,1'-Biphenyl]-4-yl)-1H-indene-1,3(2H)-dione
The rationale for a focused investigation of this compound stems from the potential for synergistic or novel properties arising from the combination of the indanedione and biphenyl moieties. The biphenyl substituent at the 2-position of the indanedione core is expected to significantly influence the electronic structure, photophysical properties, and solid-state packing of the molecule. This could lead to the development of new materials with enhanced performance in applications such as organic electronics, or novel bioactive compounds with unique pharmacological profiles. The extended aromatic system may also facilitate intermolecular interactions, leading to interesting self-assembly behaviors.
Overview of Research Approaches and Key Areas of Exploration
A comprehensive study of this compound would encompass several key research areas. A primary focus would be on the development of efficient and scalable synthetic routes. A plausible and common method for the synthesis of 2-aryl-1,3-indandiones is the Knoevenagel condensation of 1,3-indandione with the corresponding aromatic aldehyde. wikipedia.orgmdpi.com In this case, the reaction would involve 1,3-indandione and biphenyl-4-carboxaldehyde.
Subsequent research would concentrate on the detailed characterization of the molecule's structural, photophysical, and electrochemical properties. This would involve techniques such as X-ray crystallography, UV-Vis and fluorescence spectroscopy, and cyclic voltammetry. Theoretical calculations, including Density Functional Theory (DFT), would provide valuable insights into the molecular orbitals and electronic transitions. researchgate.net Finally, the exploration of potential applications would be guided by the fundamental properties discovered, with a focus on areas where the combined attributes of the indanedione and biphenyl units would be most advantageous.
A summary of potential research areas is provided in the table below:
| Research Area | Key Techniques and Objectives |
| Synthesis | Knoevenagel condensation, Optimization of reaction conditions |
| Structural Characterization | X-ray crystallography, NMR, Mass spectrometry |
| Photophysical Properties | UV-Vis and fluorescence spectroscopy, Quantum yield determination |
| Electrochemical Properties | Cyclic voltammetry to determine HOMO/LUMO energy levels |
| Theoretical Modeling | DFT calculations for electronic structure and properties |
| Application Screening | Evaluation in organic electronic devices, Biological assays |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenylphenyl)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O2/c22-20-17-8-4-5-9-18(17)21(23)19(20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIGKEFBTLDBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878545 | |
| Record name | 1H-INDENE-1,3(2H)-DIONE, 2-[1,1'-BIPHENYL]-4-YL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2156-14-1 | |
| Record name | 1H-INDENE-1,3(2H)-DIONE, 2-[1,1'-BIPHENYL]-4-YL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BIPHENYL-4-YL-INDAN-1,3-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Pathway Elucidation for 2 1,1 Biphenyl 4 Yl 1h Indene 1,3 2h Dione
Retrosynthetic Analysis and Precursor Design for 2-([1,1'-Biphenyl]-4-yl)-1H-indene-1,3(2H)-dione
Retrosynthetic analysis is a method for deconstructing a target molecule into simpler, readily available starting materials, which guides the design of a synthetic pathway. scitepress.org For this compound, the primary disconnection occurs at the exocyclic double bond formed via a Knoevenagel condensation. This disconnection simplifies the target molecule into two key precursors: 1,3-indanedione and [1,1'-biphenyl]-4-carbaldehyde .
A further disconnection of the [1,1'-biphenyl]-4-carbaldehyde at the C-C bond linking the two phenyl rings suggests precursors such as a 4-halobenzaldehyde and phenylboronic acid, which can be joined using a cross-coupling reaction. This multi-step retrosynthetic approach allows for a modular synthesis where each key fragment can be prepared and functionalized independently before the final assembly.
Classical and Modern Approaches to 1,3-Indanedione Synthesis
The 1,3-indanedione core is a versatile building block in organic synthesis. researchgate.netresearchgate.net Its synthesis has been achieved through various methodologies, ranging from classical condensations to modern catalytic systems.
Classical Synthesis: The most established method for preparing 1,3-indanedione is the Claisen condensation. wikipedia.org This process typically involves the reaction of a dialkyl phthalate, such as dimethyl phthalate, with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide. wikipedia.orggoogle.com The resulting intermediate, 2-(ethoxycarbonyl)-1,3-indanedione, is then subjected to hydrolysis and decarboxylation under acidic conditions to yield the final 1,3-indanedione product. nih.govencyclopedia.pub
Modern Synthetic Methods: Contemporary approaches offer improved efficiency, milder conditions, and broader substrate scope.
Palladium-Catalyzed Reactions: A palladium-catalyzed intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones provides an efficient route to 2-substituted indene-1,3(2H)-diones. organic-chemistry.org This method utilizes phenyl formate (B1220265) as a carbon monoxide source. organic-chemistry.org
Knoevenagel Condensation: The methylene (B1212753) group of 1,3-indanedione is highly acidic, making it an excellent substrate for Knoevenagel condensation with various aldehydes. nih.govencyclopedia.pub This reaction is fundamental to the synthesis of 2-arylidene derivatives and can be catalyzed by bases like piperidine (B6355638) or sodium acetate. encyclopedia.pubijpsr.com
Mechanochemistry: In line with green chemistry principles, the synthesis of indeno-fused structures has been successfully performed under solvent-free conditions in a mortar by grinding, using catalysts like p-toluenesulfonic acid (PTSA), with yields ranging from 70% to 86%. nih.gov
Strategies for Biphenyl (B1667301) Functionalization and Coupling Reactions
The biphenyl scaffold is a crucial component in many pharmaceuticals and functional materials. rsc.orgbohrium.com Its synthesis is dominated by transition metal-catalyzed cross-coupling reactions, although direct functionalization methods are gaining prominence. rsc.orgnih.gov
Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for constructing the C-C bond in biphenyl systems. rsc.orgresearchgate.net These reactions involve the coupling of an aryl halide or triflate with an organometallic reagent. rsc.org
Suzuki-Miyaura Coupling: This is one of the most efficient strategies for biphenyl synthesis, coupling an arylboronic acid or ester with an aryl halide. gre.ac.uk The reaction is typically catalyzed by a palladium complex in the presence of a base. rsc.orgorganic-chemistry.org Its advantages include mild reaction conditions, commercial availability of reagents, and tolerance of a wide range of functional groups. researchgate.net
Negishi Cross-Coupling: This reaction employs organozinc reagents with aryl halides, catalyzed by nickel or palladium complexes. rsc.orgresearchgate.net It offers high regio- and chemoselectivity. rsc.org
Stille Cross-Coupling: In this method, organotin reagents (stannanes) are coupled with aryl halides. rsc.org The mechanism proceeds through oxidative addition, transmetalation, and reductive elimination steps. rsc.org
Hiyama Cross-Coupling: This reaction utilizes organosilanes, which are activated by a fluoride (B91410) source, to couple with aryl halides. researchgate.netorganic-chemistry.org It provides a less toxic alternative to Stille coupling. researchgate.net
| Reaction Name | Organometallic Reagent | Electrophile | Typical Catalyst | Key Advantages |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid/Ester | Ar-X (I, Br, Cl, OTf) | Pd(0) complexes | Mild conditions, high functional group tolerance, low toxicity. rsc.orgresearchgate.net |
| Negishi | Arylzinc Halide | Ar-X (I, Br, Cl, OTf) | Pd(0) or Ni(0) complexes | High reactivity and selectivity. rsc.orgresearchgate.net |
| Stille | Arylstannane | Ar-X (I, Br, OTf) | Pd(0) complexes | Tolerant of many functional groups, neutral conditions. rsc.org |
| Hiyama | Arylsilane | Ar-X (I, Br, Cl) | Pd(0) complexes | Low toxicity of silicon byproducts. researchgate.netorganic-chemistry.org |
Direct C-H functionalization has emerged as a step-economical alternative to cross-coupling, avoiding the need for pre-functionalized starting materials. researchgate.net For biphenyl systems, this involves the selective activation of a specific C-H bond on the pre-formed biphenyl core. A notable advancement is the nitrile-directed remote C-H functionalization. nih.govescholarship.org This strategy allows for the olefination, acetoxylation, or iodination of the meta-position of a biphenyl nitrile derivative. nih.gov The reaction is catalyzed by a palladium-silver heterodimeric transition state, with substituted 2-pyridone ligands being crucial for assisting the C-H bond cleavage. nih.gov This method provides a powerful tool for modifying complex biaryl compounds. escholarship.orgnih.gov
Optimization of Reaction Conditions and Yield for this compound
The final step in the synthesis is typically a Knoevenagel condensation between 1,3-indanedione and [1,1'-biphenyl]-4-carbaldehyde. Optimizing the conditions for this reaction is critical to maximizing the yield and purity of the final product. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.
Research on the synthesis of analogous 2-arylidene-1,3-indanediones provides a framework for optimization. researchgate.netacs.org For instance, the use of a task-specific ionic liquid, 2-hydroxyethylammonium formate (2-HEAF), has been shown to catalyze the reaction efficiently. acs.orgresearchgate.net In a model reaction between benzaldehyde (B42025) and 1,3-indanedione, stirring the neat reactants with a catalytic amount of 2-HEAF at room temperature resulted in a 98% yield in just one minute. acs.orgacs.org In contrast, conventional heating in ethanol (B145695) or running the reaction neat without a catalyst gave low yields even after 72 hours. acs.orgresearchgate.net The use of dilute conditions has also been shown to drastically improve the chemical yield in phosphine-catalyzed annulation reactions involving 2-arylidene-1,3-indanediones. vignan.ac.innih.gov
| Catalyst/System | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| None | Ethanol | Reflux | 72 h | Low | acs.orgresearchgate.net |
| Piperidine | Ethanol | Reflux | 4-5 h | ~98% (for nitro-derivative) | iajps.com |
| ZrOCl₂·8H₂O | Water | Reflux | 10-45 min | 53-95% | researchgate.net |
| 2-HEAF (Ionic Liquid) | None (Neat) | Room Temp. | 1 min | 98% | acs.orgacs.org |
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of complex molecules is essential for sustainable chemical manufacturing. Several aspects of the synthesis of this compound can be aligned with these principles.
Use of Benign Solvents: The Knoevenagel condensation step can be performed in environmentally friendly solvents like water or ethanol/water mixtures. researchgate.netfigshare.com Water, in particular, is an ideal green solvent.
Catalysis over Stoichiometric Reagents: The use of catalysts in both the biphenyl coupling and the final condensation step is inherently green. Catalytic amounts of palladium complexes or ionic liquids reduce waste compared to stoichiometric reagents. rsc.orgacs.org
Solvent-Free Reactions: A particularly green approach is the use of solvent-free, or "neat," reaction conditions. The condensation of 1,3-indanedione with aldehydes catalyzed by the ionic liquid 2-HEAF is a prime example, occurring at room temperature without any solvent, leading to high yields and easy product isolation by simple addition of water. acs.orgresearchgate.netacs.org
Energy Efficiency: Conducting reactions at ambient temperature, as demonstrated with the 2-HEAF catalyst, significantly reduces energy consumption compared to methods requiring high-temperature reflux. acs.orgacs.org This not only lowers costs but also minimizes the environmental footprint of the synthesis.
By carefully selecting precursors, employing modern catalytic methods, optimizing reaction conditions, and embracing green solvents and solvent-free techniques, the synthesis of this compound can be achieved in an efficient, high-yielding, and environmentally responsible manner.
Solvent-Free and Environmentally Benign Reaction Systems
The paradigm of green chemistry emphasizes the reduction or elimination of hazardous substances, with a particular focus on volatile organic solvents. bas.bg Consequently, several methodologies have been developed to perform the synthesis of 2-aryl-1,3-indandiones, including the biphenyl derivative, under solvent-free or environmentally benign conditions.
Microwave-Assisted Solvent-Free Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods. oatext.com For the Knoevenagel condensation leading to 2-aryl-1,3-indandiones, microwave-assisted solvent-free conditions have proven highly effective. arkat-usa.org In a typical procedure, 1,3-indandione (B147059) and the corresponding aromatic aldehyde are mixed with a solid catalyst and irradiated with microwaves for a short duration. This method avoids the need for toxic solvents and simplifies the work-up process, as the product can often be isolated by simple recrystallization. researchgate.netresearchgate.net
Ionic Liquids as Green Reaction Media: Task-specific ionic liquids (ILs) have been employed as both the catalyst and reaction medium for the synthesis of 2-arylidenindane-1,3-diones. acs.org For instance, 2-hydroxyethylammonium formate has been shown to efficiently catalyze the condensation of 1,3-indandione with various aldehydes at room temperature under neat (solvent-free) conditions. acs.org This approach is highly advantageous due to the low volatility and recyclability of the ionic liquid, coupled with high product yields and extremely short reaction times, often within minutes. acs.org
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and environmentally friendly pathway. nih.gov Ultrasound irradiation can promote reactions by creating localized high-temperature and high-pressure zones through acoustic cavitation, enhancing mass transfer and reaction rates. nih.gov This technique has been successfully applied to various organic transformations and represents a viable green alternative for the synthesis of indandione derivatives. researchgate.netniscpr.res.in
Aqueous Media: While not strictly solvent-free, the use of water as a solvent is a cornerstone of green chemistry. rsc.org Knoevenagel condensations have been successfully performed in aqueous media, which is non-toxic, non-flammable, and inexpensive. bas.bgnih.gov These reactions can sometimes proceed efficiently even in the absence of a catalyst, driven by the hydrophobic effect and the unique properties of water at elevated temperatures. rsc.org
Table 1: Comparison of Environmentally Benign Reaction Systems for Knoevenagel Condensation
| Methodology | Energy Source | Medium | Typical Conditions | Advantages |
| Microwave-Assisted | Microwaves | Solvent-Free | Solid catalyst (e.g., NH4OAc, Silica (B1680970) gel), 1-20 min irradiation arkat-usa.org | Rapid, high yields, clean reactions, simple work-up oatext.comresearchgate.net |
| Ionic Liquid-Mediated | Stirring | Ionic Liquid | Room temperature, 1-5 min acs.org | Recyclable medium/catalyst, high efficiency, mild conditions acs.org |
| Ultrasound-Assisted | Ultrasound Waves | Solvent or Solvent-Free | Ambient temperature, short reaction times nih.gov | Energy efficient, enhanced reaction rates nih.govresearchgate.net |
| Aqueous Synthesis | Conventional Heating | Water | Room temperature to reflux, often catalyst-free bas.bgrsc.org | Non-toxic, safe, inexpensive, environmentally benign nih.gov |
Catalyst Development for Sustainable Synthesis
The development of efficient and reusable catalysts is crucial for creating sustainable synthetic processes. For the synthesis of this compound, research has focused on moving away from traditional homogeneous bases like piperidine and pyridine (B92270) towards more sustainable catalytic systems. acs.orgresearchgate.net
Heterogeneous Catalysts: Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, reduced waste generation, and potential for recycling and reuse. mdpi.com For the Knoevenagel condensation, various solid catalysts have been investigated:
Basic Oxides: Simple metal oxides such as calcium oxide and magnesium oxide have been reported to catalyze the synthesis of 2-arylidenindane-1,3-diones. acs.org
Supported Reagents: Catalysts like ammonium (B1175870) acetate or iodine supported on solid matrices like silica gel or neutral alumina (B75360) have been effectively used, particularly in solvent-free microwave-assisted reactions. arkat-usa.orgresearchgate.net
Porous Organic Polymers: Nitrogen-rich amorphous porous organic polymers have been developed as metal-free, heterogeneous catalysts that function efficiently at ambient temperature. researchgate.net
Advanced Catalytic Systems:
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with well-defined active sites. A Co(II)-based MOF with carboxamide functionalities has been demonstrated as a highly effective and reusable hydrogen-bond-donor catalyst for solvent-free tandem deacetalization-Knoevenagel condensations. rsc.org Such catalysts can also exhibit size-selectivity, adding another layer of control to the synthesis. rsc.org
Task-Specific Ionic Liquids: As mentioned previously, certain ionic liquids are designed to act as catalysts themselves, promoting reactions through mechanisms like hydrogen bonding that activate the aldehyde substrate. acs.org Their reusability makes them a sustainable option. acs.org
Transition Metal Catalysis: While the Knoevenagel condensation is the most direct route, alternative pathways involving transition metal catalysis have been developed for the synthesis of 2-aryl-1,3-indandiones. A palladium-catalyzed direct α-arylation of 1,3-indandione with aryl iodides or triflates provides a powerful and versatile method for creating the crucial C-C bond. organic-chemistry.org Similarly, iron(III) chloride (FeCl₃) has been used as an inexpensive and environmentally friendly catalyst for the synthesis of other indene (B144670) derivatives, highlighting the potential of earth-abundant metals in sustainable catalysis. organic-chemistry.orgnih.gov
Table 2: Overview of Catalysts for Sustainable Synthesis of 2-Aryl-1,3-Indandiones
| Catalyst Type | Specific Example | Reaction Conditions | Key Advantages |
| Ionic Liquid | 2-Hydroxyethylammonium formate acs.org | Solvent-free, Room Temp. | Recyclable, acts as both solvent and catalyst, high efficiency acs.org |
| Heterogeneous Solid | Iodine on Alumina researchgate.net | Solvent-free, Microwave | Easy separation, reusability, mild conditions researchgate.netmdpi.com |
| Porous Polymer | Nitrogen-rich POP researchgate.net | Solvent-free, Room Temp. | Metal-free, high stability, reusable researchgate.net |
| MOF | Co(II)-Carboxamide MOF rsc.org | Solvent-free, Mild Heat | High reusability, potential for size-selectivity rsc.org |
| Transition Metal | Palladium/tBu-XPhos complex organic-chemistry.org | DMSO, 95 °C | Broad substrate scope for α-arylation, high yields organic-chemistry.org |
| Lewis Acid | FeCl₃ organic-chemistry.orgnih.gov | Dichloroethane | Inexpensive, environmentally friendly metal catalyst organic-chemistry.org |
Advanced Structural Characterization and Conformational Analysis of 2 1,1 Biphenyl 4 Yl 1h Indene 1,3 2h Dione
Spectroscopic Probes for Molecular Architecture and Dynamics (e.g., High-Resolution NMR, Advanced IR/Raman)
Spectroscopic methods are powerful, non-destructive tools for elucidating the molecular framework of 2-([1,1'-Biphenyl]-4-yl)-1H-indene-1,3(2H)-dione. High-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) offer complementary insights into the connectivity, chemical environment, and functional groups within the molecule.
High-Resolution NMR Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the molecular structure. The ¹H NMR spectrum of the parent compound, 2-phenyl-1H-indene-1,3(2H)-dione, shows characteristic signals that serve as a basis for assigning the spectrum of the biphenyl-substituted analogue. For instance, the methine proton on the central carbon of the indene (B144670) core (C2) typically appears as a singlet, with its chemical shift influenced by the attached aromatic substituent. In 2-phenyl-1,3-indandione, this proton (H-2) is observed at approximately 4.26 ppm. chemicalbook.com The aromatic protons of the indene moiety and the biphenyl (B1667301) group are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm. The complex splitting patterns in this region arise from spin-spin coupling between adjacent protons, providing valuable information about their relative positions.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbons (C1 and C3) of the indene-1,3-dione moiety are highly deshielded and are expected to appear at the far downfield end of the spectrum. Aromatic carbons will resonate in the typical range of ~120-150 ppm, while the central methine carbon (C2) will appear further upfield.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Indene-1,3-dione C=O | - | ~190-200 | Characteristic chemical shift for dicarbonyl compounds. |
| Aromatic C-H | ~7.30 - 8.10 | ~120 - 145 | Complex multiplet region. Protons on the indene ring ortho to the carbonyls are expected to be the most downfield. Protons on the biphenyl moiety will show distinct patterns. |
| Quaternary Aromatic C | - | ~135 - 150 | Includes the carbons at the biphenyl linkage and the fusion points of the indene ring. |
| Methine C-H (C2-H) | ~4.30 | ~55-60 | A singlet, characteristic of the proton at the C2 position of the indandione core. |
Advanced IR/Raman Spectroscopy
Vibrational spectroscopy probes the functional groups present in the molecule. Theoretical studies on the related 2-phenyl-1H-indene-1,3(2H)-dione using Density Functional Theory (DFT) provide a basis for assigning the vibrational modes. scispace.comresearchgate.net The most prominent feature in the IR spectrum is the strong absorption band corresponding to the symmetric and asymmetric stretching of the two carbonyl (C=O) groups, typically found in the region of 1680-1750 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching of the methine group appears around 2900 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. The Raman spectrum provides complementary information, particularly for the symmetric vibrations of the non-polar biphenyl moiety. scispace.com
Interactive Table: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H Stretch (C2-H) | 2950 - 2850 | Weak | Medium |
| C=O Asymmetric Stretch | 1750 - 1710 | Very Strong | Weak |
| C=O Symmetric Stretch | 1710 - 1680 | Very Strong | Medium |
| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong | Strong |
| C-C Stretch (Inter-ring) | ~1300 | Medium | Strong |
Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing
Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as (E)-1-([1,1'-Biphenyl]-4-yl)-2-(1,3,3-trimethylindolin-2-ylidene)ethanone, reveals key conformational features that are likely to be shared. nih.gov
The indene-1,3-dione core is expected to be nearly planar. The biphenyl substituent attaches to the C2 position of this core. A crucial structural parameter is the dihedral angle between the two phenyl rings of the biphenyl moiety. Due to steric hindrance between the ortho-hydrogens on the two rings, the biphenyl unit is not coplanar. In a related biphenyl derivative, the rings of the biphenyl group are twisted by 37.13 (5)°. nih.gov This non-planar conformation is a characteristic feature of biphenyl systems. The entire molecule adopts a specific conformation that minimizes steric strain while maximizing favorable intermolecular interactions within the crystal lattice.
Interactive Table: Representative Crystallographic Data for a Related Biphenyl Compound
| Parameter | Value | Significance |
| Crystal System | Triclinic | Indicates low symmetry in the crystal packing. |
| Space Group | P-1 | A common centrosymmetric space group. |
| a (Å) | 6.4367 (4) | Unit cell dimension. |
| b (Å) | 7.4998 (5) | Unit cell dimension. |
| c (Å) | 15.3455 (5) | Unit cell dimension. |
| α (°) | 86.448 (4) | Unit cell angle. |
| β (°) | 78.732 (4) | Unit cell angle. |
| γ (°) | 83.943 (5) | Unit cell angle. |
| Biphenyl Dihedral Angle | ~37° | The twist angle between the two phenyl rings, indicating a non-planar structure. nih.gov |
Note: Data is for a comparable molecule to illustrate expected values. scichemj.org
Conformational Isomerism and Rotational Barriers of the Biphenyl Moiety within this compound
The biphenyl moiety is not a rigid, static unit. Rotation can occur around the C-C single bond that connects its two phenyl rings. This rotation gives rise to conformational isomerism. The most stable conformation is a twisted (or skewed) arrangement where the dihedral angle between the planes of the two rings is typically around 40-45°. This conformation represents a compromise between two opposing effects: π-conjugation, which favors a planar structure, and steric repulsion between the ortho-hydrogens, which disfavors planarity.
The rotation is not free and is characterized by two energy barriers. comporgchem.com The first barrier occurs at a dihedral angle of 0° (planar conformation), where steric hindrance between the ortho-hydrogens is maximized. The second, slightly higher barrier is at 90° (perpendicular conformation), where the stabilizing π-conjugation between the rings is completely lost. comporgchem.com
The experimental barriers for rotation in unsubstituted biphenyl are approximately 6.0 ± 2.1 kJ/mol at 0° and 6.5 ± 2.0 kJ/mol at 90°. comporgchem.com Computational studies using high-level methods like Coupled-Cluster Singles and Doubles with Perturbative Triples [CCSD(T)] have refined these values. comporgchem.com The presence of the bulky indene-1,3-dione substituent at the para-position is expected to have a minimal electronic effect on the rotational barrier, but dynamic NMR spectroscopy could be used to determine the precise barrier height for this specific molecule. researchgate.netscispace.com
Interactive Table: Experimental and Computed Rotational Barriers for Biphenyl
| Dihedral Angle | Conformation | Barrier Type | Experimental Barrier (kJ/mol) | Computed Barrier (kJ/mol) |
| 0° | Planar (Transition State) | Steric Hindrance | 6.0 ± 2.1 | ~8.0 |
| ~44° | Twisted (Ground State) | - | 0 (Reference) | 0 (Reference) |
| 90° | Perpendicular (Transition State) | Loss of Conjugation | 6.5 ± 2.0 | ~8.3 |
Source: Data compiled from experimental and computational studies. comporgchem.com
Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms
In the solid state, molecules of this compound arrange themselves into a highly ordered three-dimensional structure known as a crystal lattice. This supramolecular assembly is governed by a network of relatively weak intermolecular interactions. harvard.edubeilstein-journals.org
Given the absence of strong hydrogen bond donors like O-H or N-H, the crystal packing is likely dominated by weaker interactions:
C-H···O Hydrogen Bonds: The slightly acidic aromatic C-H groups and the methine C-H group can act as weak hydrogen bond donors, interacting with the lone pairs of the electronegative oxygen atoms of the carbonyl groups on neighboring molecules. nih.gov
π-π Stacking Interactions: The extensive aromatic systems of the indene and biphenyl moieties can interact through π-π stacking. These interactions can occur in either a face-to-face or an offset (displaced) arrangement, contributing significantly to the cohesive energy of the crystal.
C-H···π Interactions: The C-H bonds can also interact with the electron-rich faces of the aromatic rings of adjacent molecules, further stabilizing the crystal structure. nih.govnih.gov
These varied interactions work in concert to direct the self-assembly of the molecules into a specific, thermodynamically stable crystalline form. The final supramolecular architecture will maximize attractive forces and minimize repulsive ones, dictating macroscopic properties of the crystal such as its shape, melting point, and solubility.
Reaction Mechanisms and Chemical Transformations of 2 1,1 Biphenyl 4 Yl 1h Indene 1,3 2h Dione
Reactivity of the 1,3-Dicarbonyl System within the Indanedione Core
The 1,3-dicarbonyl system in the indanedione core of 2-([1,1'-Biphenyl]-4-yl)-1H-indene-1,3(2H)-dione is the primary site of its chemical reactivity. The presence of two carbonyl groups flanking a methylene (B1212753) group (-CH2-) results in the notable acidity of the C-2 proton. This acidity facilitates the formation of a stabilized enolate anion, which is a potent nucleophile. In solution, 2-aryl-1,3-indandiones can exist in equilibrium between the diketo form and the enol form. The enolate anion exhibits significant delocalization, with the highest electron density on the second carbon, making it a key intermediate in various reactions. rsc.org
The enolate of this compound readily participates in nucleophilic addition reactions. A prominent example is the Michael addition, where the enolate acts as a nucleophile, adding to α,β-unsaturated carbonyl compounds. This reactivity is harnessed in electrochemical syntheses where 2-aryl-1,3-indandiones act as nucleophiles. rsc.org For instance, in the electrochemical oxidation of catechols to o-benzoquinones, 2-aryl-1,3-indandiones can add to the electrochemically generated o-benzoquinone via a Michael addition mechanism. rsc.org This leads to the formation of new C-C bonds and the synthesis of more complex indandione derivatives. rsc.org
While direct electrophilic addition to the indanedione core is less common, the aromatic biphenyl (B1667301) ring can undergo electrophilic aromatic substitution. The biphenyl group is generally activating, directing incoming electrophiles to the ortho and para positions of the unsubstituted phenyl ring. However, the reactivity of the biphenyl moiety is a separate consideration from the dicarbonyl system.
The acidic C-2 proton of the indanedione core is crucial for condensation reactions. The Knoevenagel condensation of 1,3-indandione (B147059) with aromatic aldehydes is a common method to synthesize 2-arylidene-1,3-indandiones. nih.govnih.gov These condensation products are valuable as they are reactive Michael acceptors and can be used as heterodienes in cycloaddition reactions. nih.gov
2-Aryl-1,3-indandiones, including the biphenyl derivative, can undergo further transformations. For example, an iodine-catalyzed protocol for the cross-coupling of 2-aryl-1,3-indandiones with alkenes has been developed, allowing for the selective synthesis of tertiary alkylated ketones and alkenes. semanticscholar.org Additionally, palladium-catalyzed C-H activation and annulation with alkynes provide a route to spirobi[indene]-1,3-diones. semanticscholar.org
The derivatives of 2-aryl-1,3-indandiones, such as 2-arylidene-1,3-indandiones, are key substrates in various cycloaddition reactions for the construction of complex heterocyclic systems. These reactions include [3+2] and [4+2] cycloadditions, which are powerful tools for synthesizing five- and six-membered rings, respectively.
Table 1: Examples of Reactions Involving the 2-Aryl-1,3-Indandione Core
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Michael Addition | 2-Aryl-1,3-indandione, Catechol | Electrochemical Oxidation | 2-Substituted-2-aryl-1,3-indandione |
| Cross-Coupling | 2-Aryl-1,3-indandione, Alkene | Iodine | Tertiary Alkylated Ketones/Alkenes |
| Annulation | 2-Aryl-1,3-indandione, Alkyne | Pd(OAc)2 | Spirobi[indene]-1,3-dione |
Photochemical Behavior and Excited State Dynamics of this compound
The photochemical properties of this compound are of interest due to the presence of the biphenyl chromophore and the photoactive indandione moiety.
Research on 2-phenyl-1,3-indandione, a closely related analogue, has shown that it undergoes photochemical isomerization upon irradiation. researchgate.net The primary photochemical process is the rearrangement of the 2-phenyl-1,3-indandione structure into E- and Z-benzalphthalide isomers. This photoisomerization is influenced by factors such as the solvent, concentration, and the wavelength of irradiation. researchgate.net It is plausible that this compound follows a similar photoisomerization pathway, where the biphenyl group would be part of the resulting phthalide-like structure. The quantum yields of such reactions are often inversely proportional to the concentration of the starting material. researchgate.net
Currently, there is a lack of specific research data in the available literature concerning the photoredox properties and electron transfer processes of this compound. While studies on other indandione derivatives using techniques like transient absorption spectroscopy have provided insights into their excited-state dynamics and nonlinear optical responses, direct investigations into the photoredox behavior of this specific biphenyl-substituted compound have not been extensively reported. semanticscholar.org General principles of photoredox catalysis suggest that molecules with suitable chromophores and redox potentials can be activated by light to participate in single-electron transfer (SET) processes, but the specific capabilities of this compound in this regard remain to be elucidated.
Redox Chemistry and Electrochemical Response of this compound
The redox chemistry of this compound is primarily associated with the reactivity of its enolate form in the presence of electrochemically generated species. As mentioned previously, studies on the electrochemical synthesis of novel 1,3-indandione derivatives have demonstrated that 2-aryl-1,3-indandiones can act as effective nucleophiles. rsc.org
Table 2: Electrochemical and Redox-Related Reactions
| Process | Role of 2-Aryl-1,3-indandione | Partner Reactant | Mechanism |
|---|
Mechanisms of Derivatization Reactions at Specific Sites
The chemical reactivity of this compound is primarily centered around three key locations: the active methylene group at the C-2 position, the two carbonyl groups at C-1 and C-3, and the aromatic systems of the indene (B144670) and biphenyl moieties. The diverse functionalization of this scaffold is largely attributed to the unique electronic properties of the 1,3-dicarbonyl system.
Derivatization at the C-2 Methylene Group
The most prominent site for derivatization is the methylene group (C-2) situated between the two electron-withdrawing carbonyl groups. This positioning significantly increases the acidity of the C-2 protons, facilitating their removal by a base to form a stabilized carbanion, or enolate. This enolate is a potent nucleophile and serves as the key intermediate for a wide array of chemical transformations.
Enolate Formation
The mechanism begins with the deprotonation of the C-2 position by a base (e.g., sodium ethoxide, piperidine (B6355638), triethylamine). This acid-base reaction is highly favorable due to the resonance stabilization of the resulting conjugate base. The negative charge is delocalized across the O-C-C-C-O system, forming a stable enolate anion. This anion is the reactive species in subsequent alkylation, acylation, and condensation reactions.
Alkylation Reactions
Once formed, the enolate anion can readily participate in nucleophilic substitution reactions with alkylating agents, such as alkyl halides. The mechanism is a classic SN2 reaction where the nucleophilic C-2 carbon attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond. This allows for the introduction of various alkyl or substituted alkyl groups at the C-2 position. researchgate.net
Table 1: Examples of Alkylation Reactions at the C-2 Position
| Substrate | Alkylating Agent | Base/Solvent | Product |
| This compound | Methyl Iodide | Sodium Ethoxide / Ethanol (B145695) | 2-([1,1'-Biphenyl]-4-yl)-2-methyl-1H-indene-1,3(2H)-dione |
| This compound | Propargyl Bromide | Potassium Carbonate / Acetone | 2-([1,1'-Biphenyl]-4-yl)-2-(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione nih.gov |
| This compound | Benzyl Chloride | Sodium Hydride / THF | 2-([1,1'-Biphenyl]-4-yl)-2-benzyl-1H-indene-1,3(2H)-dione |
Knoevenagel Condensation
The Knoevenagel condensation is a characteristic reaction of active methylene compounds like 1,3-indandiones. wikipedia.org In this reaction, the 1,3-dione condenses with an aldehyde or ketone, typically catalyzed by a weak base such as piperidine or sodium acetate (B1210297). nih.govencyclopedia.pub The mechanism involves the base-catalyzed formation of the C-2 enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a tetrahedral intermediate. Subsequent dehydration (elimination of a water molecule) yields a highly conjugated 2-alkylidene or 2-arylidene-1H-indene-1,3(2H)-dione derivative. wikipedia.orgijpsr.com This reaction is fundamental for synthesizing a wide range of conjugated systems based on the indandione core. researchgate.net
Table 2: Knoevenagel Condensation Reactions
| Substrate | Carbonyl Compound | Catalyst/Solvent | Product | Reference |
| 1,3-Indandione | Benzaldehyde (B42025) | Piperidine / Ethanol | 2-Benzylidene-1H-indene-1,3(2H)-dione | nih.govencyclopedia.pub |
| 1,3-Indandione | 1-(4-aminophenyl)ethanone | Piperidine / Methanol | 2-(1-(4-Aminophenyl)ethylidene)-1H-indene-1,3(2H)-dione | ijpsr.com |
| 1,3-Indandione | 2-Methoxybenzaldehyde | Piperidine / Ethanol | 2-(2-Methoxybenzylidene)-1H-indene-1,3(2H)-dione | wikipedia.org |
Halogenation
The active methylene group can also be di-halogenated. For instance, fluorination can be achieved using reagents like Selectfluor®. The proposed mechanism involves an electrophilic attack by the fluorinating agent on the enol form of the 1,3-dione, followed by deprotonation to restore the dicarbonyl system. This process can be repeated to yield a 2,2-dihalo derivative. nih.gov
Diazo Group Transfer
Derivatization at the C-2 position can also be achieved through a diazo group transfer reaction. Treatment of the 1,3-dione with a diazo transfer reagent, such as p-toluenesulfonyl azide, in the presence of a base like triethylamine, yields 2-diazo-1H-indene-1,3(2H)-dione. The mechanism involves the nucleophilic attack of the indandione enolate on the terminal nitrogen of the azide, followed by the elimination of p-toluenesulfonamide. The resulting 2-diazo derivative is a versatile intermediate for further synthesis.
Derivatization at the Carbonyl Groups
While the C-2 position is the most reactive nucleophilic site, the carbonyl groups at C-1 and C-3 are electrophilic centers that can undergo their own set of derivatization reactions.
Reactions with Nucleophiles
The carbonyl groups can react with strong nucleophiles. For example, condensation with reagents like malononitrile (B47326), often catalyzed by a base, can convert one or both carbonyl groups into dicyanomethylene groups. This transformation significantly enhances the electron-accepting properties of the molecule. nih.govencyclopedia.pub Typically, this reaction is performed on a 2-arylidene derivative obtained from a prior Knoevenagel condensation.
Formation of Imines (Schiff Bases)
The carbonyl groups can also react with primary amines to form imines or Schiff bases, although this is less common than C-2 functionalization. For instance, derivatives of 1,3-indandione have been shown to form Schiff bases after initial condensation at the C-2 position with an amino-substituted ketone. ijpsr.com
Derivatization on the Aromatic Rings
The aromatic rings of the biphenyl and indene moieties are generally less reactive towards derivatization compared to the 1,3-dicarbonyl system. Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation) would require harsh conditions that could affect the dione (B5365651) structure. However, advanced synthetic methods, such as palladium-catalyzed C-H activation, have been employed to achieve derivatization. For example, 2-aryl-1,3-indandiones can undergo intermolecular annulation reactions with alkynes in the presence of a Pd(II) catalyst, leading to complex spiro compounds. researchgate.net This indicates that under specific catalytic conditions, the aryl C-H bonds can be functionalized.
Theoretical and Computational Investigations of 2 1,1 Biphenyl 4 Yl 1h Indene 1,3 2h Dione
Quantum Chemical Calculations of Electronic Structure and Frontier Molecular Orbitals
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of 2-([1,1'-biphenyl]-4-yl)-1H-indene-1,3(2H)-dione. scivisionpub.comnih.gov Methods like B3LYP with basis sets such as 6-311+G(d,p) are commonly used to optimize the ground state molecular geometry and to calculate various electronic parameters. scivisionpub.com
The electronic properties are largely dictated by the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For this molecule, the HOMO is expected to be localized primarily on the electron-rich biphenyl (B1667301) and indene (B144670) rings, while the LUMO is likely distributed across the conjugated system, with significant contributions from the electron-withdrawing dione (B5365651) group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. ajchem-a.com A smaller energy gap suggests higher reactivity and is often associated with a red-shift in the absorption spectrum. youtube.com Computational studies on similar aromatic and heterocyclic structures provide reference points for the expected values for this compound. scivisionpub.commdpi.com
Table 1: Illustrative Calculated Electronic Properties for a Substituted Biphenyl Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy (EH) | -6.78 |
| LUMO Energy (EL) | -1.26 |
| Energy Gap (ΔE) | 5.52 |
| Ionization Potential (I) | 6.78 |
| Electron Affinity (A) | 1.26 |
| Chemical Hardness (η) | 2.76 |
| Electronegativity (χ) | 4.02 |
Note: Data is illustrative and based on calculations for a related biphenyl compound using DFT/B3LYP/6-311+G(d,p). scivisionpub.com
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational flexibility and dynamics of this compound over time. nih.govmdpi.com A key structural feature of this molecule is the torsional or dihedral angle between the two phenyl rings of the biphenyl moiety. In the ground state, this angle is typically non-zero (around 34-38 degrees) due to steric hindrance between ortho-hydrogens, resulting in a twisted conformation. nih.govnih.gov MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them.
Prediction of Spectroscopic Signatures and Photophysical Processes
Computational methods are instrumental in predicting and interpreting the spectroscopic properties of this compound. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) by simulating the electronic transitions from the ground state to various excited states. researchgate.netresearchgate.net These calculations provide information on the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net The primary electronic transitions, often from HOMO to LUMO (π-π* transitions), are responsible for the main absorption features in the UV-Vis spectrum. nih.govyoutube.com
Table 2: Illustrative TD-DFT Calculated Absorption Data for a Related Molecule
| Transition | λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| S0 → S1 | 385 | 0.95 |
| S0 → S2 | 320 | 0.15 |
| S0 → S3 | 290 | 0.25 |
Note: Data is illustrative and represents typical outputs from TD-DFT calculations for complex organic molecules. researchgate.netresearchgate.net
Computational Design and Screening of Functionalized Derivatives
The scaffold of this compound serves as an excellent template for the computational design of new functionalized derivatives with tailored properties. researchgate.netnih.gov By systematically introducing different substituent groups at various positions on the biphenyl or indene rings, it is possible to modulate the electronic, optical, and chemical properties of the parent molecule.
Computational screening involves creating a virtual library of derivatives and evaluating their key properties using high-throughput quantum chemical calculations. researchgate.net For example, adding electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -NO₂, -CN) can systematically tune the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap. nih.gov This in silico approach allows for the rapid identification of promising candidates for specific applications, such as organic electronics or sensors, by predicting properties like charge transport mobility or sensitivity to analytes before undertaking complex and costly experimental synthesis. nih.gov
Reaction Pathway Energetics and Transition State Analysis
Theoretical calculations are crucial for investigating the mechanisms of chemical reactions involving this compound, either in its synthesis or its subsequent transformations. By mapping the potential energy surface (PES) for a proposed reaction, computational chemists can identify the minimum energy pathway connecting reactants to products. researchgate.netnih.gov
This process involves locating and characterizing the geometries and energies of all stationary points along the reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. Methods like CASSCF can be employed for complex reactions. nih.gov Transition state analysis, which includes vibrational frequency calculations to confirm the presence of a single imaginary frequency, provides a detailed picture of the bond-breaking and bond-forming processes occurring during the reaction. researchgate.net Such studies are invaluable for understanding reaction selectivity, optimizing reaction conditions, and predicting the feasibility of novel synthetic routes.
Functionalization and Derivatization Strategies for Tailored Properties of 2 1,1 Biphenyl 4 Yl 1h Indene 1,3 2h Dione
Introduction of Substituents on the Indanedione Ring
The indanedione core of 2-([1,1'-biphenyl]-4-yl)-1H-indene-1,3(2H)-dione is amenable to various chemical transformations, allowing for the introduction of a wide array of functional groups. These modifications can significantly alter the electronic properties, reactivity, and potential applications of the parent compound.
One common strategy involves the Knoevenagel condensation, particularly at the active methylene (B1212753) group of the indanedione ring. For instance, the reaction of 1,3-indanedione with malononitrile (B47326) in the presence of a base like piperidine (B6355638) or sodium acetate (B1210297) in ethanol (B145695) can yield cyano-substituted derivatives. arabjchem.org By controlling the reaction temperature, it is possible to selectively synthesize di- or tetracyano-substituted products. arabjchem.org
Halogenation of the indanedione ring is another effective functionalization method. Direct fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor®. This reaction proceeds via an attack on the enol double bond, and repeated reaction can lead to difluorinated products. arabjchem.org Bromination at the α,α-position of the 1,3-dicarbonyl system can also be accomplished using various reagents, including potassium bromide/potassium bromate (B103136) or 1,3-dibromo-5,5-dimethylhydantoin, often with high yields. arabjchem.org
These strategies allow for the introduction of electron-withdrawing groups like cyano and halogen atoms, which can significantly impact the molecule's electron affinity and electrochemical behavior.
Table 1: Examples of Functionalization Reactions on the Indanedione Ring
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Knoevenagel Condensation | Malononitrile, Piperidine/Sodium Acetate | Cyano-substituted indanedione | arabjchem.org |
| Fluorination | Selectfluor® | Fluoro-substituted indanedione | arabjchem.org |
Chemical Modifications of the Biphenyl (B1667301) Moiety
The biphenyl group in this compound offers a versatile platform for introducing additional chemical diversity. Although the biphenyl unit itself is relatively non-reactive, it can be functionalized prior to its incorporation into the final molecule, or in some cases, post-synthesis. arabjchem.org Standard aromatic substitution reactions, such as halogenation, can be performed on biphenyl in the presence of a Lewis acid. arabjchem.org
A powerful and widely used method for modifying biphenyl systems is the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.govyoutube.com For instance, a derivative of the title compound bearing a halogen atom (e.g., bromine or iodine) on one of the phenyl rings of the biphenyl moiety could be coupled with a wide range of aryl or vinyl boronic acids. mdpi.com This would enable the synthesis of extended conjugated systems with tunable electronic and photophysical properties. The reaction is known for its mild conditions and tolerance of various functional groups. nih.gov
The versatility of this approach is highlighted by its application in synthesizing a broad array of substituted biphenyls for various applications. arabjchem.orgrsc.org By selecting different boronic acids, one could introduce electron-donating or electron-withdrawing groups, heterocyclic rings, or other functionalities to the biphenyl core of the indanedione derivative.
Table 2: Potential Suzuki-Miyaura Cross-Coupling Reactions on a Halogenated Biphenyl-Indenedione Derivative
| Substrate | Coupling Partner | Catalyst System | Potential Product Feature | Reference |
|---|---|---|---|---|
| 2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1H-indene-1,3(2H)-dione | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Extended aromatic system | nih.govmdpi.com |
| 2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1H-indene-1,3(2H)-dione | Vinylboronic acid | Pd catalyst, Base | Introduction of a vinyl group | nih.gov |
Formation of Polymeric and Oligomeric Systems Incorporating this compound
The incorporation of this compound into larger molecular structures such as oligomers and polymers is a promising strategy for developing new materials with interesting electronic and optical properties.
Oligomeric systems based on the 1,3-indanedione core have been synthesized and studied. For example, oligomeric bis(1,3-indandiylidene)azines have been prepared, where the indanedione units are linked through an azine bridge. dtic.mil The electrochemical properties of these oligomers, such as their reduction potentials, were found to vary with the length of the oligomeric chain. dtic.mil
The synthesis of polymers incorporating the this compound unit can be envisioned through several polycondensation or polymerization techniques. One potential route would involve the functionalization of the parent molecule with a polymerizable group, such as a vinyl ether. The resulting monomer could then undergo living cationic polymerization to produce well-defined polymers. nih.gov Another approach could be Acyclic Diene Metathesis (ADMET) polymerization, which is a powerful method for creating polymers from monomers containing terminal double bonds. rsc.org If a derivative of the title compound with two terminal alkene chains could be synthesized, ADMET polymerization could yield polyesters or other polymer types incorporating the biphenyl-indenedione moiety in the main chain.
Furthermore, polymerization-induced self-assembly (PISA) is a modern technique for synthesizing block copolymer nanoparticles. mdpi.com A monomer derived from this compound could potentially be used in a PISA process to create core-shell nanoparticles with the biphenyl-indenedione unit located in the core.
Synthesis of Spiro Compounds and Fused Heterocycles Involving this compound
The reactive dicarbonyl functionality of the indanedione ring in this compound makes it an excellent building block for the synthesis of more complex molecular architectures, such as spiro compounds and fused heterocyclic systems.
Spiro compounds, which feature two rings connected through a single common atom, can be synthesized from indanedione derivatives through various cycloaddition reactions. For example, 1,3-dipolar cycloaddition reactions are a common method for constructing spiro-pyrrolidine and spiro-pyrrolizidine systems. researchgate.net The reaction of an azomethine ylide, generated in situ from an amino acid and an aldehyde, with a dipolarophile can lead to the formation of a spiro-heterocycle at the C2 position of the indanedione ring. researchgate.net Another approach involves the reaction of 2-diazo-1,3-indanedione with alkenes, which can yield spiro-cyclopropane derivatives. sciencesconf.org
The synthesis of fused heterocycles typically involves the reaction of the 1,3-dicarbonyl system with bifunctional reagents. For example, the reaction of 2-arylidene-1,3-indanediones with hydroxylamine (B1172632) can lead to the formation of indeno[1,2-c]isoxazole derivatives. Similarly, reactions with hydrazines can yield indeno[1,2-c]pyrazoles. Enaminones derived from 1,3-indanedione can react with various heterocyclic amines, followed by cyclization, to produce fused polycyclic systems such as indeno[1,2-b]pyridines. These reactions significantly expand the structural diversity of compounds that can be accessed from the this compound scaffold.
Table 3: Examples of Spiro and Fused Ring Syntheses from Indanedione Derivatives
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Ninhydrin, L-proline, Chalcone | Spiro-pyrrolizidine | researchgate.net |
| Cyclopropanation | 2-Diazo-1,3-indanedione, Cyclohexene | Spiro-cyclopropane | sciencesconf.org |
| Condensation/Cyclization | 2-Arylidene-1,3-indanedione, Hydroxylamine | Fused Isoxazole |
Exploration of 2 1,1 Biphenyl 4 Yl 1h Indene 1,3 2h Dione in Advanced Materials Science and Applied Chemistry
Potential in Organic Electronics (e.g., as Electron Acceptors, Charge Transport Materials)
The indene-1,3-dione moiety is recognized as a potent electron acceptor, a crucial component in the design of organic electronic materials. encyclopedia.pubnih.gov Its strong electron-withdrawing nature makes it a valuable building block for creating n-type organic semiconductors, which are essential for fabricating organic solar cells (OSCs) and other electronic devices. researchgate.netresearchgate.net The fusion of this acceptor unit with a donor (D) structure, such as thiophene, in a D-A configuration is a common strategy to tune the electronic properties and frontier molecular orbital (FMO) energy levels of π-conjugated systems. researchgate.netnih.gov
| Derivative Class | Application | Key Property | Reference |
|---|---|---|---|
| Indandione-terminated quinoids | n-type semiconductors | LUMO level < -4.0 eV | researchgate.net |
| Indacenodithiophene-indanone | Organic solar cell acceptor | Power conversion efficiency up to 3.93% | rsc.org |
| Fluorene-indandione | Organic solar cell acceptor | Exhibits high open-circuit voltage | rsc.org |
| Thiophene-indandione | Organic solar cell acceptor (Theoretical) | Tunable HOMO/LUMO energy gap | researchgate.net |
Applications in Photoactive Systems and Photopolymerization
The 2-([1,1'-Biphenyl]-4-yl)-1H-indene-1,3(2H)-dione structure is well-suited for applications in photoactive systems, particularly as a component in photoinitiating systems (PIS) for photopolymerization. The molecule's inherent "push-pull" architecture, where the biphenyl (B1667301) group can act as part of the electron-donating/π-conjugated system and the indene-1,3-dione as the electron-accepting group, allows it to function as a dye or photosensitizer that absorbs light in the visible spectrum. researchgate.netmdpi.com
Indane-1,3-dione derivatives have been successfully employed as highly efficient photoinitiators in three-component systems for free-radical polymerization, especially for applications like 3D printing. mdpi.com These systems typically consist of the indane-1,3-dione-based dye (photosensitizer), an electron donor (like a tertiary amine), and an electron acceptor (such as an iodonium salt). mdpi.com Upon irradiation with visible light, such as a 405 nm LED, the dye gets excited and initiates an electron transfer process, ultimately generating radicals that trigger the polymerization of monomers like acrylates. mdpi.com The performance of these PIS is governed by factors including the dye's molar extinction coefficient, its redox properties, and the efficiency of interaction with the co-initiators. mdpi.com The versatility of the indane-1,3-dione scaffold allows for chemical modifications to fine-tune its absorption spectrum and photochemical reactivity, making it a promising component for developing advanced photoinitiating systems. nih.govresearchgate.net
| Component | Example | Function | Reference |
|---|---|---|---|
| Photosensitizer (Dye) | Indane-1,3-dione derivative | Absorbs light and initiates electron transfer | mdpi.com |
| Electron/Hydrogen Donor | Ethyl dimethylaminobenzoate (EDB) | Co-initiator, regenerates dye or forms radicals | mdpi.com |
| Electron Acceptor | Iodonium salt | Co-initiator, generates initiating radicals | mdpi.com |
| Light Source | LED @ 405 nm | Provides energy for photoexcitation | mdpi.com |
Development as Components in Sensing Devices (e.g., Chemo/Biosensors, excluding clinical applications)
The indene-1,3-dione scaffold is a versatile platform for the development of chemosensors, particularly colorimetric sensors for the detection of various analytes. nih.govmdpi.com Its electron-accepting nature and reactive methylene (B1212753) group allow for the straightforward synthesis of derivatives that exhibit a change in their optical properties upon interaction with a target species. nih.govmdpi.com
For example, a sensor based on a 2,4-dinitrophenylhydrazone derivative of indene-1,3-dione (specifically, from ninhydrin) was developed for the colorimetric detection of anions. This sensor showed a distinct color change from greenish-yellow to purplish-blue in the presence of anions like fluoride (B91410) and cyanide, which was observable by the naked eye. eurjchem.com Similarly, another colorimetric sensor incorporating 1,3-dioxo-indene and thiosemicarbazone moieties was synthesized for anion detection. researchgate.net Research has also shown that oligothiophene-indenedione based sensors can detect cyanide with high sensitivity and a rapid response time through both colorimetric and fluorometric changes. researchgate.net The sensing mechanism in these systems often involves the interaction of the analyte with the sensor molecule, which perturbs the intramolecular charge transfer (ICT) and leads to a change in the absorption or emission spectrum. researchgate.netresearchgate.net The biphenyl unit within the this compound structure can further modulate the electronic properties and provide sites for additional functionalization to enhance selectivity and sensitivity.
Utilization in Dye Chemistry and Pigment Development
The inherent chromophoric properties of molecules containing the indene-1,3-dione group make them valuable in dye chemistry. nih.gov The structure of this compound features a classic push-pull system, which is a fundamental design principle for organic dyes. The indene-1,3-dione acts as a strong electron-withdrawing group (the "pull"), while the biphenyl moiety serves as a π-conjugated bridge and part of the electron-donating system (the "push"). researchgate.netmdpi.com
This electronic arrangement facilitates an intramolecular charge transfer (ICT) upon absorption of light, which is responsible for the molecule's color. By modifying the donor or acceptor strengths or extending the π-conjugation, the absorption wavelength can be tuned across the visible spectrum. mdpi.com Indeed, various derivatives of indane-1,3-dione are explicitly referred to as "dyes" and have been synthesized for use as photosensitizers in polymerization, demonstrating their strong light-absorbing capabilities. mdpi.com The versatility of the indane-1,3-dione core, particularly the reactivity of its methylene group via Knoevenagel condensation, allows for the synthesis of a wide library of dyes with tailored optical properties for various applications. nih.govmdpi.com
Role in Supramolecular Chemistry and Host-Guest Systems
The structural characteristics of this compound make it a candidate for participation in supramolecular chemistry, specifically in host-guest systems. Host-guest complexes are formed when a "host" molecule with a cavity encapsulates a "guest" molecule through non-covalent interactions. scispace.commdpi.com
Interactions with Metal Centers and Catalytic Systems Involving 2 1,1 Biphenyl 4 Yl 1h Indene 1,3 2h Dione
Coordination Chemistry and Ligand Properties with Transition Metals
The 2-([1,1'-Biphenyl]-4-yl)-1H-indene-1,3(2H)-dione molecule possesses characteristic features that make it a promising ligand for transition metal coordination. The acidity of the methylene (B1212753) proton at the C2 position facilitates deprotonation to form a resonance-stabilized enolate anion. This enolate is a classic bidentate O,O'-donor ligand, capable of forming stable chelate rings with a variety of transition metal ions.
Research on analogous 2-acyl-1,3-indandione derivatives has shown that they form stable, non-charged complexes with several divalent metal ions, including Cu(II), Cd(II), Zn(II), Co(II), and Ni(II). proquest.com In these complexes, the indandione derivative acts as a bidentate ligand through its two oxygen atoms, forming a six-membered chelate ring with the metal center. The stoichiometry of these complexes is typically [M(L)₂], where L represents the deprotonated indandione ligand. proquest.com
The coordination geometry around the metal center is influenced by the nature of the metal ion and the presence of other coordinating species, such as water molecules. For instance, EPR studies on Cu(II) complexes with similar ligands suggest a distorted, flattened tetrahedral geometry. proquest.com For other metal ions like Zn(II), Co(II), and Ni(II), the coordination sphere is often completed by water molecules, leading to an octahedral geometry. proquest.com
The biphenyl (B1667301) group at the 2-position of this compound is expected to exert significant steric and electronic effects on the resulting metal complexes. The bulky nature of the biphenyl moiety could influence the coordination geometry and the accessibility of the metal center, which in turn can modulate the catalytic activity of the complex. Electronically, the biphenyl group can affect the electron density on the dicarbonyl system, thereby influencing the strength of the metal-ligand bond.
Table 1: Predicted Coordination Properties of this compound with Transition Metals (Based on Analogous Systems)
| Metal Ion | Expected Stoichiometry | Predicted Coordination Geometry |
| Cu(II) | [Cu(L)₂] | Distorted Tetrahedral/Square Planar |
| Ni(II) | [Ni(L)₂(H₂O)₂] | Octahedral |
| Co(II) | [Co(L)₂(H₂O)₂] | Octahedral |
| Zn(II) | [Zn(L)₂(H₂O)₂] | Octahedral |
| Pd(II) | [Pd(L)₂] or [Pd(L)(L')] | Square Planar |
| Pt(II) | [Pt(L)₂] or [Pt(L)(L')] | Square Planar |
L = deprotonated this compound; L' = ancillary ligand
Applications in Homogeneous and Heterogeneous Catalysis
While specific catalytic applications of this compound complexes have not been reported, the broader class of indenyl and β-diketonate ligands is well-represented in both homogeneous and heterogeneous catalysis. The unique electronic and steric properties imparted by the indenyl scaffold can lead to enhanced catalytic activity and selectivity.
In homogeneous catalysis, palladium complexes bearing indenyl phosphine (B1218219) ligands, which share the core indene (B144670) structure, have demonstrated versatility in C-C and C-N cross-coupling reactions. iosrjournals.org This suggests that palladium complexes of this compound could potentially serve as catalysts for similar transformations, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The biphenyl moiety could play a crucial role in stabilizing the catalytic species and influencing the reaction outcome.
The β-diketonate functionality of the ligand is also significant. Transition metal β-diketonate complexes are known to catalyze a wide range of organic transformations, including polymerization, oxidation, and cross-coupling reactions. For instance, iron complexes with β-diketonate ligands have been investigated as catalysts for Kumada cross-coupling reactions. proquest.com
For heterogeneous catalysis, these metal complexes could be immobilized on solid supports such as silica (B1680970), alumina (B75360), or polymers. This heterogenization can offer advantages in terms of catalyst recovery and reusability, which are crucial for industrial applications. The biphenyl group could facilitate the interaction with hydrophobic supports or could be functionalized to enable covalent attachment to the support material.
Table 2: Potential Catalytic Applications for Metal Complexes of this compound Derivatives
| Catalytic Reaction | Potential Metal Center | Role of the Ligand |
| Suzuki-Miyaura Coupling | Pd(II) | Stabilizing the active Pd(0) species, influencing selectivity. |
| Heck Coupling | Pd(II) | Similar to Suzuki-Miyaura coupling. |
| Buchwald-Hartwig Amination | Pd(II), Cu(I) | Facilitating C-N bond formation. |
| Kumada Coupling | Fe(II/III), Ni(II) | Stabilizing low-valent metal centers, participating in the catalytic cycle. |
| Alkene Polymerization | Ti(IV), Zr(IV) | Controlling polymer chain growth and stereochemistry. |
| Oxidation Reactions | Mn(II/III), Co(II) | Activating oxidants and mediating oxygen transfer. |
Mechanistic Studies of Catalytic Cycles Promoted by this compound Derivatives
Understanding the mechanism of a catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts. For hypothetical catalytic systems involving this compound, mechanistic insights can be drawn from studies on related β-diketonate and indenyl complexes.
In palladium-catalyzed cross-coupling reactions, the catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. A palladium(0) complex initiates the cycle by undergoing oxidative addition with an aryl halide. The resulting palladium(II) intermediate then undergoes transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling). The final step is reductive elimination from the diorganopalladium(II) complex to form the C-C coupled product and regenerate the palladium(0) catalyst.
For iron-catalyzed cross-coupling reactions with β-diketonate ligands, the mechanism is more complex and can involve different oxidation states of iron, such as Fe(II)/Fe(IV) or Fe(I)/Fe(III) cycles. proquest.com DFT studies on some systems have suggested a catalytic cycle involving an Fe(II)/Fe(IV) manifold supported by a single β-diketonate ligand. proquest.com In such a mechanism, the ligand would play a crucial role in stabilizing the high-valent iron intermediates.
The enolate nature of the coordinated ligand could also allow it to participate directly in the catalytic cycle, for instance, by acting as a proton shuttle or by influencing the redox properties of the metal center through its electron-donating character. Further experimental and computational studies would be necessary to elucidate the precise mechanistic details for catalytic systems based on this compound.
Sustainable Aspects and Environmental Considerations in the Chemistry of 2 1,1 Biphenyl 4 Yl 1h Indene 1,3 2h Dione
Implementation of Green Chemistry Principles in Synthetic Strategies
The synthesis of 2-aryl-1,3-indandione derivatives, including the biphenyl-substituted variant, has traditionally involved methods that utilize organic solvents and catalysts with significant environmental drawbacks. acs.org Modern synthetic chemistry, however, offers several greener alternatives that align with the principles of green chemistry, such as waste prevention, use of safer solvents and auxiliaries, and energy efficiency.
Catalysis and Solvent Systems:
Ionic Liquids (ILs): Task-specific ionic liquids, such as 2-hydroxyethylammonium formate (B1220265), have been successfully employed as both catalyst and reaction medium for the synthesis of 2-arylidene-indan-1,3-diones, which are key precursors. acs.org This approach facilitates a low-cost, high-yield, and rapid condensation reaction at room temperature under solvent-free ("neat") conditions. acs.org The dual role of the ionic liquid as solvent and catalyst simplifies the process, and its non-volatile nature reduces air pollution associated with traditional organic solvents. acs.org Some ionic liquids can be recycled and reused multiple times without a noticeable loss in catalytic activity, further enhancing the sustainability of the process. mdpi.com
Heterogeneous Catalysts: The use of solid-supported catalysts is a cornerstone of green chemistry as it simplifies catalyst recovery and product purification, often requiring simple filtration. mdpi.com For the synthesis of indandione derivatives, nano-Fe3O4–l-cysteine has been used as a recyclable catalyst for three-component reactions, offering mild conditions and excellent yields. researchgate.net Similarly, zirconia-supported silver oxide (Ag2O–ZrO2) has been shown to be an effective and recyclable heterogeneous catalyst for multicomponent reactions to form related indeno-fused structures. nih.gov
Electrochemical Synthesis: Electrochemical methods are considered inherently green as they replace chemical reagents with electrons, minimizing waste. nih.gov One-pot electrochemical synthesis has been used to prepare novel 1,3-indandione (B147059) derivatives, offering high purity and better control over the reaction process. nih.gov
Energy Efficiency and Alternative Reaction Conditions:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate organic reactions, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating. researchgate.net This technique has been applied to the solvent-free, one-pot synthesis of related heterocyclic compounds derived from 1,3-indanedione. researchgate.net
Solvent-Free Reactions (Mechanochemistry): Performing reactions by grinding solid reactants together, sometimes with a catalytic amount of a substance, eliminates the need for potentially hazardous solvents. nih.govresearchgate.net Halogenation of indane-1,3-dione has been achieved with high yields using mechanical ball milling, a solvent-free approach. nih.gov The Knoevenagel condensation, a key step in the synthesis of the precursor for the title compound, can also be performed under solvent-free conditions, minimizing waste. researchgate.net
Table 1: Green Synthetic Strategies for Indandione Derivatives
| Strategy | Key Features | Advantages |
|---|---|---|
| Ionic Liquids | Act as both solvent and catalyst; reactions often at room temperature. | High yields, fast reaction rates, solvent-free conditions, potential for catalyst recycling. acs.org |
| Heterogeneous Catalysis | Solid catalysts (e.g., supported metals, functionalized nanoparticles). | Easy separation of catalyst from product, catalyst reusability, mild reaction conditions. mdpi.comresearchgate.netnih.gov |
| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Reduced reaction times, lower energy consumption, often improved yields. researchgate.net |
| Solvent-Free Grinding | Mechanical mixing of solid reactants (mechanochemistry). | Eliminates bulk solvent use, reduces waste, high efficiency. nih.govresearchgate.net |
| Electrochemical Synthesis | Use of electric current to drive reactions. | Replaces toxic reagents with electrons, high product purity, minimized waste streams. nih.gov |
Degradation Pathways in Model Systems (e.g., Photodegradation in controlled laboratory settings)
In controlled laboratory settings, photodegradation is often studied under simulated solar or UV light. The process can occur through two main mechanisms:
Direct Photolysis: The molecule itself absorbs light energy, leading to an excited state that can then undergo bond cleavage or other chemical transformations. researchgate.net Aromatic compounds with extensive electron delocalization, like the target molecule, are capable of absorbing UV light, which can initiate this process. ekb.eg
Indirect Photolysis (Photocatalysis): This process involves a photocatalyst, such as titanium dioxide (TiO2) or bismuth phosphate (BiPO4), which absorbs light energy to generate highly reactive oxygen species (ROS). researchgate.netmdpi.comresearchgate.net These species, including hydroxyl radicals (•OH) and superoxide anion radicals (O2•−), are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful substances like carbon dioxide and water. mdpi.commdpi.com
For many persistent organic pollutants, photocatalysis is significantly faster and more complete than direct photolysis. researchgate.netresearchgate.net Studies on other complex aromatic compounds have shown that photocatalytic degradation typically follows pseudo-first-order kinetics. researchgate.net The degradation pathways often involve oxidation of aromatic rings and cleavage of side chains. researchgate.net For the title compound, potential photodegradation pathways in a model system could involve the oxidation of the indene-1,3-dione core and the cleavage or hydroxylation of the biphenyl (B1667301) rings.
Table 2: Key Factors in Model Photodegradation Studies
| Parameter | Description | Relevance to Model Systems |
|---|---|---|
| Light Source | UV lamps or solar simulators. | Provides the energy to initiate photolytic and photocatalytic reactions. mdpi.com |
| Photocatalyst | Semiconductor materials (e.g., TiO2, BiPO4). | Generates reactive oxygen species to accelerate and enhance degradation. researchgate.netmdpi.com |
| Reactive Species | Hydroxyl radicals (•OH), superoxide ions (O2•−), holes (h+). | The primary agents responsible for the oxidative breakdown of the organic molecule. mdpi.com |
| Reaction Kinetics | Often follows pseudo-first-order kinetics. | Describes the rate at which the compound degrades under specific conditions. researchgate.net |
| Byproducts | Intermediates formed during degradation. | Identification helps to elucidate the degradation pathway and assess overall detoxification. ekb.eg |
Atom Economy and Waste Minimization in Production Processes
Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Maximizing atom economy is crucial for minimizing waste at the source.
The synthesis of 2-([1,1'-Biphenyl]-4-yl)-1H-indene-1,3(2H)-dione likely proceeds through a Knoevenagel condensation between indan-1,3-dione and [1,1'-biphenyl]-4-carbaldehyde to form an intermediate, 2-([1,1'-Biphenyl]-4-ylmethylene)-1H-indene-1,3(2H)-dione. This condensation is a dehydration reaction, where a molecule of water is the only byproduct.
The atom economy for this key step can be calculated as follows:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Reactant 1: Indan-1,3-dione (C9H6O2), Molecular Weight ≈ 146.14 g/mol
Reactant 2: [1,1'-Biphenyl]-4-carbaldehyde (C13H10O), Molecular Weight ≈ 182.22 g/mol
Product: 2-([1,1'-Biphenyl]-4-ylmethylene)-1H-indene-1,3(2H)-dione (C22H14O2), Molecular Weight ≈ 310.35 g/mol
Byproduct: Water (H2O), Molecular Weight ≈ 18.02 g/mol
Calculation: Atom Economy = [310.35 / (146.14 + 182.22)] x 100 Atom Economy = [310.35 / 328.36] x 100 ≈ 94.5%
An atom economy of 94.5% is considered very good, as the vast majority of the atoms from the reactants are incorporated into the product. The only waste generated in the ideal reaction is water. The subsequent step to produce the final title compound (reduction of the double bond) would ideally be an addition reaction (e.g., catalytic hydrogenation), which has a theoretical atom economy of 100% as all reactant atoms are incorporated into the final product. jocpr.comjk-sci.com
Table 3: Atom Economy Calculation for the Knoevenagel Condensation Step
| Component | Chemical Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| Indan-1,3-dione | C9H6O2 | 146.14 | Reactant |
| [1,1'-Biphenyl]-4-carbaldehyde | C13H10O | 182.22 | Reactant |
| Total Reactant Mass | 328.36 | ||
| 2-([1,1'-Biphenyl]-4-ylmethylene)-1H-indene-1,3(2H)-dione | C22H14O2 | 310.35 | Desired Product |
| Water | H2O | 18.02 | Byproduct |
| Atom Economy | 94.5% | Efficiency Metric |
Waste minimization extends beyond atom economy to include the entire production process. Strategies discussed in Section 9.1 directly contribute to waste minimization. Using recyclable heterogeneous catalysts or ionic liquids avoids the large quantities of waste associated with stoichiometric reagents and simplifies purification. acs.orgmdpi.com Adopting solvent-free or microwave-assisted methods reduces both solvent waste and energy consumption, further aligning the production process with the principles of sustainability. researchgate.netresearchgate.net
Future Research Directions and Emerging Opportunities for 2 1,1 Biphenyl 4 Yl 1h Indene 1,3 2h Dione
Exploration of Novel Reactivity and Unconventional Transformations
The 1,3-indenedione scaffold is a versatile building block known for its reactivity in a variety of organic transformations. nih.gov Future research into 2-([1,1'-Biphenyl]-4-yl)-1H-indene-1,3(2H)-dione could unlock novel chemical pathways and the synthesis of complex molecular architectures.
The active methylene (B1212753) bridge flanked by two carbonyl groups in the indenedione core is a prime site for a range of chemical modifications. nih.gov Exploration into unconventional catalytic systems could reveal new modes of reactivity. For instance, the use of photoredox catalysis could enable previously inaccessible transformations by generating radical intermediates under mild conditions. Similarly, organocatalysis presents a powerful tool for achieving enantioselective modifications, leading to chiral derivatives with unique properties. nih.gov
Furthermore, the biphenyl (B1667301) unit can be functionalized to modulate the electronic properties of the entire molecule, which in turn can influence the reactivity of the indenedione core. The investigation of cross-coupling reactions to introduce various substituents on the biphenyl rings could lead to a library of derivatives with fine-tuned reactivity. The potential for creating extended conjugated systems through polymerization of functionalized derivatives also warrants investigation. google.com
Table 1: Potential Unconventional Transformations for this compound
| Transformation Type | Potential Catalyst/Conditions | Expected Outcome |
|---|---|---|
| Asymmetric C-H Functionalization | Chiral Transition Metal Catalysts | Enantiomerically enriched derivatives |
| Photoredox-Mediated Reactions | Organic Dyes, Visible Light | Novel radical-based transformations |
| Organocatalytic Cascades | Chiral Amines, Squaramides | Complex polycyclic structures |
Integration into Multifunctional Advanced Materials
The combination of the electron-accepting 1,3-indenedione group and the π-conjugated biphenyl system suggests that this compound could be a valuable component in the design of advanced materials with tailored electronic and photophysical properties.
In the realm of organic electronics, derivatives of this compound could be explored as non-fullerene acceptors in organic photovoltaic devices or as components in organic light-emitting diodes (OLEDs). The biphenyl moiety is a well-established building block in materials for optoelectronic applications. ossila.com By modifying the substituents on the biphenyl rings, the HOMO/LUMO energy levels could be tuned to optimize charge transport and device performance. The inherent rigidity of the indenedione scaffold could contribute to favorable morphological stability in thin films.
Another promising avenue is the incorporation of this molecule as a ligand in the synthesis of metal-organic frameworks (MOFs). The carbonyl groups of the indenedione moiety and potential functional groups on the biphenyl unit could serve as coordination sites for metal ions, leading to porous materials with potential applications in gas storage, separation, or catalysis. The biphenyl linker would provide a rigid and extended scaffold, influencing the pore size and topology of the resulting MOF.
Predictive Modeling and Machine Learning Approaches for Design and Discovery
Computational chemistry and machine learning are becoming indispensable tools in the design and discovery of new molecules with desired properties. For this compound, these approaches can accelerate the exploration of its chemical space and predict its potential for various applications.
Density Functional Theory (DFT) calculations can provide fundamental insights into the electronic structure, molecular orbital energies (HOMO/LUMO), and spectroscopic properties of the molecule and its derivatives. This information is crucial for understanding its reactivity and for designing new materials with specific electronic characteristics. In silico screening of a virtual library of derivatives can help identify promising candidates for synthesis and experimental validation. peerscientist.comresearchgate.net
Machine learning models, trained on existing data for related 1,3-indenedione and biphenyl compounds, could be developed to predict various properties of new derivatives of this compound. Quantitative Structure-Activity Relationship (QSAR) models could be particularly useful for predicting properties relevant to materials science, such as charge mobility or absorption spectra. peerscientist.com These predictive models can significantly reduce the time and resources required for the experimental screening of large numbers of compounds.
Table 2: Key Molecular Descriptors for Predictive Modeling
| Descriptor Type | Examples | Relevance |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment | Charge transport, Spectroscopic properties |
| Topological | Molecular connectivity indices | Structure-property relationships |
| Geometric | Molecular surface area, Volume | Packing in solid state, Solubility |
Interdisciplinary Research Frontiers (excluding biomedical and clinical applications)
The unique properties of this compound open up possibilities for its application in various interdisciplinary fields beyond traditional chemistry.
In the field of sensor technology, derivatives of this compound could be designed as chemosensors for the detection of specific analytes. The electronic properties of the molecule could be modulated upon binding to a target species, leading to a measurable change in its optical or electrochemical response. The biphenyl unit provides a scaffold for introducing specific recognition motifs.
Another area of interest is the development of novel photochromic materials. The 1,3-indenedione core can undergo photochemical reactions, and by coupling it with the biphenyl moiety, it may be possible to create molecules that exhibit reversible changes in their structure and properties upon exposure to light. Such materials could have applications in optical data storage and smart windows.
Finally, the potential for this compound and its derivatives to act as building blocks for supramolecular assemblies is an exciting frontier. Through non-covalent interactions such as hydrogen bonding and π-π stacking, complex and functional architectures could be self-assembled, leading to new materials with emergent properties.
Q & A
Q. Advanced
- Antimicrobial assays: Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer screening: MTT assays on cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values, with SAR studies linking biphenyl groups to cytotoxicity .
- Molecular docking: Predict interactions with biological targets (e.g., DNA topoisomerase II) using AutoDock Vina .
How to address data contradictions in reaction outcomes?
Q. Advanced
- Yield discrepancies: Optimize stoichiometry (e.g., 1.0 equiv. indene-dione, 0.2 equiv. catalyst) and reaction time .
- Unexpected byproducts: Use LC-MS to track intermediates and adjust solvent polarity (e.g., switching from THF to DMF) .
- Reproducibility: Standardize anhydrous conditions (e.g., molecular sieves for TP-C reactions) to mitigate moisture sensitivity .
What are the implications of tautomerism in indene-dione derivatives?
Advanced
Tautomeric forms (diketo ↔ enol) influence reactivity and spectroscopic signatures. In polar solvents, enolate formation dominates, altering UV-Vis absorption (λmax shifts ~20 nm) and redox behavior . Kinetic studies (e.g., stopped-flow spectroscopy) quantify tautomerization rates, critical for designing pH-sensitive probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
